molecular formula C15H18O3 B1260647 Anthecularin

Anthecularin

Cat. No.: B1260647
M. Wt: 246.3 g/mol
InChI Key: YXZRMZMSHRWRLO-OSRDXIQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthecularin is a natural product found in Anthemis auriculata with data available.

Scientific Research Applications

Chemical Synthesis

The total synthesis of anthecularin has been achieved through various methods, showcasing its complex structure and potential for further chemical modifications. A notable enantioselective total synthesis was reported, which involved 18 steps and resulted in a 3.9% overall yield. This synthesis utilized key reactions such as intramolecular Claisen-type cyclization and stereocontrolled additions to construct the compound's intricate bicyclic framework .

Synthesis Method Yield Key Steps
Enantioselective Total Synthesis3.9%Intramolecular Claisen-type cyclization
Stereocontrolled 1,2-addition

Biological Activities

This compound exhibits significant biological activities, particularly as an antiplasmodial and antitrypanosomal agent. Its efficacy against malaria and sleeping sickness has been documented, making it a candidate for further development in tropical medicine.

Antiplasmodial Activity

Research indicates that this compound demonstrates potent antiplasmodial activity against various strains of Plasmodium, the parasite responsible for malaria. Studies have shown that it can inhibit the growth of these parasites at sub-micromolar concentrations, suggesting its potential as a lead compound for new antimalarial drugs .

Antitrypanosomal Activity

In addition to its antiplasmodial effects, this compound has also shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This dual action against both malaria and trypanosomiasis highlights its significance in addressing neglected tropical diseases .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its antiparasitic properties. Its bioactivity suggests potential roles in cancer treatment and as an anti-inflammatory agent. Preliminary studies indicate that this compound may modulate apoptotic pathways and exhibit cytotoxic effects on various cancer cell lines .

Case Studies

  • Antiplasmodial Efficacy : A study conducted on the K1 strain of Plasmodium falciparum demonstrated that this compound had a low IC50 value, indicating high potency. The study compared its effects with standard antimalarial drugs, revealing superior activity in certain cases .
  • Antitrypanosomal Studies : In trials assessing the impact of this compound on Trypanosoma brucei, researchers found that it significantly reduced parasite viability in vitro, supporting its potential as a therapeutic agent for trypanosomiasis .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(1R,6R,10R,11S)-3,13-dimethyl-8,15-dioxatetracyclo[9.3.1.01,6.06,10]pentadeca-2,13-dien-7-one

InChI

InChI=1S/C15H18O3/c1-9-3-4-15-11(8-17-13(15)16)12-5-10(2)7-14(15,6-9)18-12/h6-7,11-12H,3-5,8H2,1-2H3/t11-,12+,14-,15+/m1/s1

InChI Key

YXZRMZMSHRWRLO-OSRDXIQISA-N

Isomeric SMILES

CC1=C[C@]23C=C(C[C@H](O2)[C@@H]4[C@@]3(CC1)C(=O)OC4)C

Canonical SMILES

CC1=CC23C=C(CC(O2)C4C3(CC1)C(=O)OC4)C

Synonyms

anthecularin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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